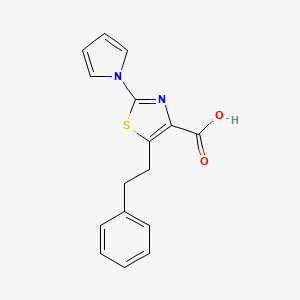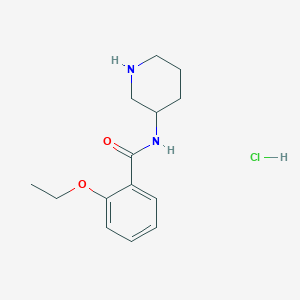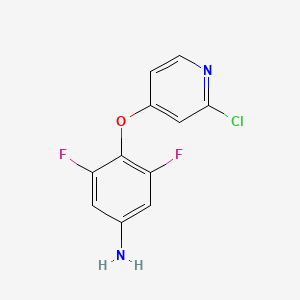
4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline
描述
4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline, also known as 4-CPDA, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a compound with a unique structure that contains both a chloropyridine ring and a difluoroaniline group. This structure makes 4-CPDA an interesting and potentially useful compound for a variety of scientific applications.
科学研究应用
4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds, such as difluorinated azoles. It has also been studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用机制
The mechanism of action of 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline is not yet fully understood. However, it is believed that the chloropyridine ring of 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline acts as a Lewis acid, which can react with other molecules to form new compounds. The difluoroaniline group of 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline is also believed to be involved in the formation of new compounds, as it can act as an electron-withdrawing group.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline are not yet fully understood. However, it has been studied for its potential effects on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline has been studied for its potential effects on certain proteins, such as the enzyme adenosine deaminase, which is involved in the metabolism of adenosine.
实验室实验的优点和局限性
The advantages of using 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline in lab experiments include its relatively low cost and its availability from a variety of sources. Additionally, 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline is relatively stable, making it suitable for use in a variety of experiments. The main limitation of 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline is that its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain experiments.
未来方向
The potential future directions for 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline research include further study of its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds. Additionally, further research could be done on the mechanism of action of 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline, as well as its potential effects on certain enzymes and proteins. Additionally, further research could be done on the potential use of 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
属性
IUPAC Name |
4-(2-chloropyridin-4-yl)oxy-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c12-10-5-7(1-2-16-10)17-11-8(13)3-6(15)4-9(11)14/h1-5H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQNMVUNOQFQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC2=C(C=C(C=C2F)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

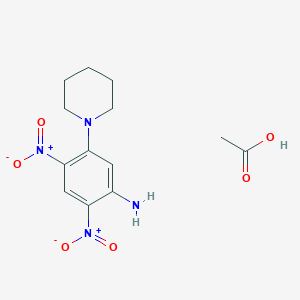
![11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride](/img/structure/B1407371.png)
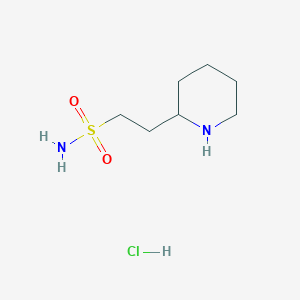

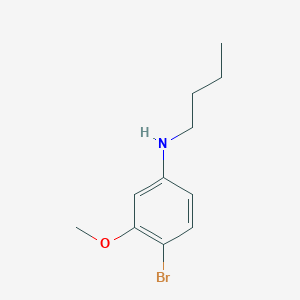
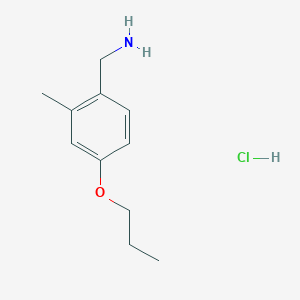


![3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407381.png)
![2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1407382.png)

